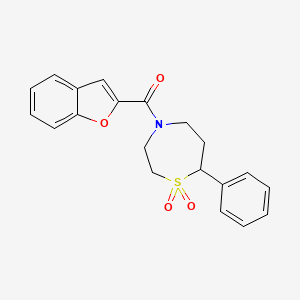

![molecular formula C15H10ClN3OS2 B2971504 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-87-3](/img/structure/B2971504.png)

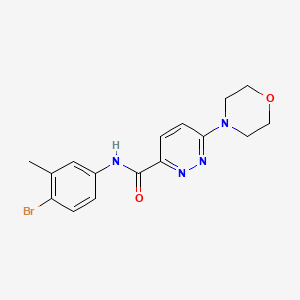

6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学研究应用

Anti-Inflammatory Activity

Specific Scientific Field:

Medicinal Chemistry and Pharmacology

Summary:

The anti-inflammatory activity of this compound is of significant interest due to its potential therapeutic applications. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but they often cause gastrointestinal (GI) side effects. Researchers have explored novel compounds like 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine to find alternatives with reduced GI toxicity.

Experimental Procedures:

Results:

- Anti-Inflammatory Activity : Some derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), which mediates inflammation and pain. Unlike traditional NSAIDs, these derivatives show lower ulcerogenic effects on the GI mucosa .

Anticancer Activity

Specific Scientific Field:

Oncology and Medicinal Chemistry

Summary:

Researchers have investigated the anticancer potential of derivatives of 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . These compounds were synthesized and evaluated for cytotoxicity against various cancer cell lines.

Experimental Procedures:

Results:

- Anticancer Activity : Some derivatives exhibited promising cytotoxic effects against cancer cells, making them potential candidates for further development as anticancer agents .

Corrosion Inhibition

Specific Scientific Field:

Materials Science and Corrosion Chemistry

Summary:

The compound’s corrosion inhibition properties have been explored for protecting mild steel from corrosion in acidic environments.

Experimental Procedures:

Results:

- Corrosion Inhibition : Thiazole-derived Schiff bases, including 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine derivatives, exhibit remarkable corrosion inhibition properties for mild steel in acidic environments .

Other Potential Applications

Specific Scientific Field:

Diverse Fields (Medicinal Chemistry, Biochemistry, etc.)

Summary:

Thiazole compounds, including 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine , have diverse biological activities. These include antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects.

Experimental Procedures:

Results:

未来方向

Benzothiazole derivatives, including “6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine”, show promise in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks .

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGIBSUPYONECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2971423.png)

![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971439.png)

![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)